molecular formula C17H13ClN2O3 B2444921 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid CAS No. 866136-09-6

2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid

Cat. No. B2444921
M. Wt: 328.75
InChI Key: FYCKJQYQPZDJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” is a synthetic compound that has gained interest in scientific research1. It has a molecular formula of C17H13ClN2O3 and a molecular weight of 328.751.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific details about the molecular structure of this compound are not available in the search results.



Chemical Reactions Analysis


The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds, such as 4-chlorobenzyl alcohol, can undergo oxidation reactions to form carboxylic acids2.



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound include attributes such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for “2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” are not available in the search results.


Scientific Research Applications

Carcinogenic Outcomes and Potential Mechanisms from Chlorophenoxy Compounds Exposure

  • A systematic review by Stackelberg (2013) evaluated the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D and MCPA. Despite the controversy and varied results in epidemiological and toxicological studies, this review concluded that the combined evidence does not support a genotoxic mode of action for these compounds. However, it acknowledges plausible hypotheses for other carcinogenic modes of action and emphasizes the unknown potential interaction between genetic polymorphisms and exposures to these compounds, especially in occupational settings (Stackelberg, 2013).

Global Trends and Gaps in Studies on Herbicide Toxicity

  • A scientometric review by Zuanazzi et al. (2020) analyzed global trends and gaps in studies about 2,4-D herbicide toxicity. This review highlighted the rapid advancements in research on 2,4-D toxicology and mutagenicity, emphasizing the need for future research to focus on molecular biology, gene expression, and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards


The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for “2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” is not available in the search results.


Future Directions


The future directions for research involving this compound could include further investigation into its synthesis, characterization, and potential applications. However, specific future directions are not mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For detailed and reliable information, consultation with a chemical expert or further literature research is recommended.


properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)10-20-17(23)14-4-2-1-3-13(14)15(19-20)9-16(21)22/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCKJQYQPZDJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid

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